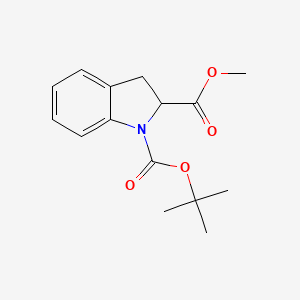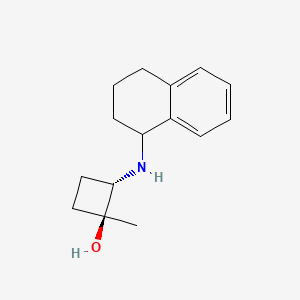![molecular formula C18H16N2O5S B2904114 N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899955-34-1](/img/structure/B2904114.png)
N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide, also known as ADP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide exerts its effects by inhibiting the activity of enzymes involved in the inflammatory response. Specifically, it binds to the active site of cyclooxygenase-2 and lipoxygenase, preventing the conversion of arachidonic acid to prostaglandins and leukotrienes, respectively. This results in a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activation of nuclear factor kappa B, and increase the activity of antioxidant enzymes. Additionally, N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide has several advantages for use in lab experiments. It is stable under a range of conditions and can be easily synthesized. Additionally, it exhibits potent anti-inflammatory and antioxidant properties, making it a useful tool for studying these processes. However, N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide also has some limitations. It is relatively insoluble in water, which can make it difficult to work with in certain experimental settings. Additionally, it has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide. One potential avenue is to further investigate its anti-cancer properties and its potential as a chemotherapeutic agent. Additionally, more research is needed to understand the mechanisms underlying its anti-inflammatory and antioxidant effects. Finally, studies are needed to determine the safety and efficacy of N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide in vivo, which will be critical for its potential use in clinical settings.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide involves the reaction of 4-acetylphenyl isothiocyanate and 2,3-dioxo-1,2,3,4-tetrahydrobenzo[d]isothiazole in the presence of a base. The resulting product is then subjected to acetylation to yield N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-11(17(22)19-14-9-7-13(8-10-14)12(2)21)20-18(23)15-5-3-4-6-16(15)26(20,24)25/h3-11H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBNXYLHYAYRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-{4-[Benzyl(methyl)sulfamoyl]phenyl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2904032.png)
![Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/structure/B2904035.png)
![2-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]acetamide](/img/structure/B2904036.png)




![5-Azaspiro[2.5]octan-6-ylmethanol](/img/structure/B2904043.png)

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2904050.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2904053.png)
